5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid
Description
5-(((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a coumarin-derived hybrid molecule featuring a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) core linked via an oxymethyl group to a furan-2-carboxylic acid moiety. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties . This compound’s structural complexity suggests utility in drug discovery, particularly in targeting enzymes or receptors sensitive to coumarin-based scaffolds.
Properties
Molecular Formula |
C16H12O6 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
5-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C16H12O6/c1-9-6-15(17)22-14-7-10(2-4-12(9)14)20-8-11-3-5-13(21-11)16(18)19/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
WSXGFKXUWAEWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-ol and furan-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as triethylamine, and a coupling agent, such as N,N’-carbonyldiimidazole, to facilitate the esterification process.
Procedure: The 4-methyl-2-oxo-2H-chromen-7-ol is first activated by the coupling agent, followed by the addition of furan-2-carboxylic acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified by recrystallization from ethanol to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the chromen or furan rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen or furan derivatives.
Scientific Research Applications
5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Key Takeaways
- Structural Flexibility: Minor substituent changes (e.g., chloro, phenyl, carboxymethyl) significantly alter solubility, lipophilicity, and intermolecular interactions.
- Synthetic Efficiency: Multicomponent reactions () offer advantages in atom economy, whereas cyclization strategies () enable heterocyclic diversity.
- Crystallographic Commonalities : Use of SHELX and ORTEP across studies underscores their reliability in structural elucidation .
Biological Activity
5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid, a compound belonging to the coumarin family, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H12O6 |
| Molecular Weight | 288.26 g/mol |
| IUPAC Name | 5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid |
| CAS Number | 294854-76-5 |
The compound's structure includes a furan ring and a coumarin moiety, which contribute to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that 5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, which is crucial for DNA replication.
Case Study: Antimicrobial Efficacy
A study conducted by Elsoy et al. (2023) reported an IC50 value of 15 µg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
2. Antioxidant Activity
The compound has shown promising antioxidant properties, which are essential for neutralizing free radicals and reducing oxidative stress in cells. This activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals.
Research Findings:
A comparative analysis revealed that 5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid exhibited higher antioxidant activity than traditional antioxidants like ascorbic acid .
3. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in managing inflammatory diseases.
Mechanism of Action:
The anti-inflammatory effects are thought to result from the modulation of NF-kB signaling pathways, which play a critical role in the inflammatory response .
Comparison with Other Coumarin Derivatives
| Compound | Antimicrobial Activity (IC50 µg/mL) | Antioxidant Activity (DPPH Scavenging %) | Anti-inflammatory Activity (Cytokine Inhibition %) |
|---|---|---|---|
| 5-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid | 15 | 85 | 70 |
| 4-Methylcoumarin | 25 | 75 | 60 |
| Umbelliferone | 30 | 70 | 50 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial replication and inflammatory processes.
- Free Radical Scavenging : The presence of multiple hydroxyl groups allows for effective scavenging of free radicals.
- Signaling Pathway Modulation : It modulates various signaling pathways, particularly those related to inflammation and cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
